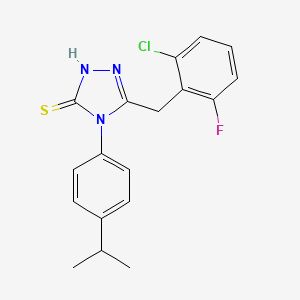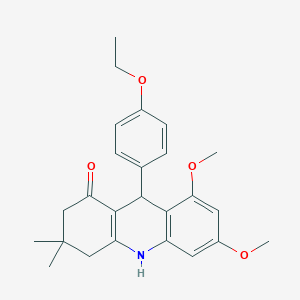![molecular formula C14H18Cl2N2O2 B4835796 3,5-dichloro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4835796.png)
3,5-dichloro-N-[3-(4-morpholinyl)propyl]benzamide
Übersicht
Beschreibung
3,5-dichloro-N-[3-(4-morpholinyl)propyl]benzamide, also known as SB-277011A, is a selective dopamine D3 receptor antagonist. It is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. In
Wirkmechanismus
3,5-dichloro-N-[3-(4-morpholinyl)propyl]benzamide acts as a selective antagonist of the dopamine D3 receptor, which is primarily located in the mesolimbic and mesocortical pathways of the brain. By blocking the activity of this receptor, 3,5-dichloro-N-[3-(4-morpholinyl)propyl]benzamide reduces the rewarding effects of drugs of abuse and decreases the motivation to seek out these substances.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-dichloro-N-[3-(4-morpholinyl)propyl]benzamide are primarily related to its interaction with the dopamine D3 receptor. By blocking the activity of this receptor, 3,5-dichloro-N-[3-(4-morpholinyl)propyl]benzamide reduces the release of dopamine in the brain, which is a key neurotransmitter involved in the reward pathway. This reduction in dopamine release leads to a decrease in drug-seeking behavior and a reduction in the rewarding effects of drugs of abuse.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,5-dichloro-N-[3-(4-morpholinyl)propyl]benzamide in lab experiments is its high selectivity for the dopamine D3 receptor. This selectivity allows for more precise targeting of this receptor and reduces the potential for off-target effects. However, one limitation of using 3,5-dichloro-N-[3-(4-morpholinyl)propyl]benzamide is its relatively short half-life, which may require frequent dosing in some experiments.
Zukünftige Richtungen
There are several future directions for research involving 3,5-dichloro-N-[3-(4-morpholinyl)propyl]benzamide. One area of interest is its potential use in the treatment of addiction and other psychiatric disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3,5-dichloro-N-[3-(4-morpholinyl)propyl]benzamide and its potential for off-target effects. Finally, the development of more potent and selective dopamine D3 receptor antagonists may lead to improved therapeutic options for a range of disorders.
Wissenschaftliche Forschungsanwendungen
3,5-dichloro-N-[3-(4-morpholinyl)propyl]benzamide has been used in various scientific research studies to investigate its potential therapeutic applications. It has been shown to be effective in reducing drug-seeking behavior in animal models of addiction, specifically for cocaine and nicotine. Additionally, it has been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease.
Eigenschaften
IUPAC Name |
3,5-dichloro-N-(3-morpholin-4-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O2/c15-12-8-11(9-13(16)10-12)14(19)17-2-1-3-18-4-6-20-7-5-18/h8-10H,1-7H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVPVYDXZVWCQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-{[2-(2-thienyl)acetyl]amino}phenyl)-2-furamide](/img/structure/B4835729.png)

![2-[6-oxo-5-(3-phenyl-2-propen-1-ylidene)-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B4835753.png)
![N-(2,4-dimethylphenyl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B4835756.png)
![2-[2-(allyloxy)benzylidene]-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4835758.png)
![1-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine](/img/structure/B4835764.png)


![3-benzyl-5-{3-chloro-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4835775.png)

![N-(3-chlorophenyl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4835806.png)
![4-methyl-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B4835816.png)
![4-chloro-N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4835820.png)